6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features and have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including antifungal and antibacterial activities.
Mechanism of Action
Target of Action
The primary target of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4. Its boronic acid moiety chelates with the dual metal ions in the catalytic domain, overlapping with the phosphate in cAMP during the hydrolysis process, and extends its interaction into the adenine pocket .
Biochemical Pathways
By inhibiting PDE4, the compound increases the levels of cAMP within cells. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in cellular function . This can result in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of various cytokines. This can result in reduced inflammation and structural changes in the skin associated with conditions like psoriasis and atopic dermatitis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the local application of the compound can penetrate the skin and inhibit the transcription of certain interleukins induced by specific substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the formation of the benzoxaborole core followed by the introduction of the aminomethyl group. One common synthetic route includes the reaction of 3,3-dimethyl-1,2-benzenediol with boric acid to form the benzoxaborole core. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential in treating fungal infections and other microbial diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Another benzoxaborole with antifungal activity.
2-(N,N-dimethylamino)ethylamide of 3′-N-[3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoyl] amphotericin B: A conjugate with enhanced antifungal properties.
Uniqueness
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol stands out due to its specific aminomethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a more effective antimicrobial agent compared to other benzoxaboroles .
Properties
IUPAC Name |
(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-5,13H,6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKXCNGZACOZPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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